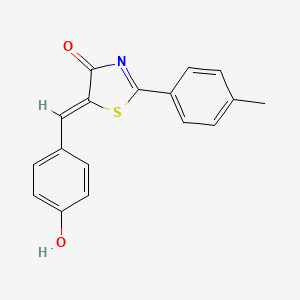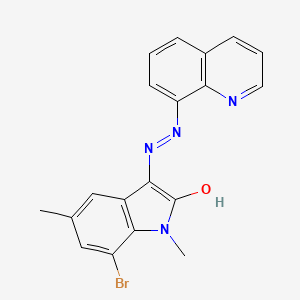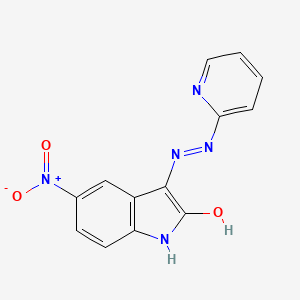
4-chloro-7-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone)
Overview
Description
4-chloro-7-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
4-chloro-7-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an antibacterial agent, where it has been found to inhibit the growth of various bacterial strains.
Mechanism of Action
The mechanism of action of 4-chloro-7-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) involves the inhibition of specific enzymes and proteins in cancer cells and bacteria. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and eventually induces apoptosis in cancer cells. In bacteria, this compound has been found to inhibit the activity of DNA gyrase, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
4-chloro-7-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating specific pathways that lead to cell death. It has also been found to inhibit the growth of various bacterial strains by disrupting the normal functioning of the bacterial cell.
Advantages and Limitations for Lab Experiments
4-chloro-7-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has several advantages for lab experiments. It is easy to synthesize, and its anticancer and antibacterial activities make it a promising compound for further research. However, its limitations include its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the research on 4-chloro-7-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). One potential direction is to explore its use as a potential therapeutic agent for cancer and bacterial infections. Another direction is to investigate its potential use as a tool for studying specific pathways involved in cancer and bacterial cell death. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound for use in various lab experiments.
Conclusion
In conclusion, 4-chloro-7-methyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its applications in various fields of research.
properties
IUPAC Name |
4-chloro-7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c1-8-5-6-9(15)11-12(8)17-14(20)13(11)19-18-10-4-2-3-7-16-10/h2-7,17,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXOXTBKVGRTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=C(N2)O)N=NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[5-hydroxy-3-methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3872245.png)
![2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B3872253.png)


![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylonitrile](/img/structure/B3872265.png)
![4-{[(5-methyl-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3872270.png)

![1-[4-(3-methoxyphenoxy)butoxy]-2-nitrobenzene](/img/structure/B3872295.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B3872300.png)
![N-[4-(diethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3872311.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile](/img/structure/B3872318.png)
![N-(2-phenyl-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3872333.png)
![3-[3-(benzyloxy)phenyl]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3872337.png)